molecular formula C17H21NO4 B594649 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate CAS No. 1233086-44-6

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Cat. No.: B594649
CAS No.: 1233086-44-6
M. Wt: 303.358
InChI Key: GTUBBFJXLFYUAS-UHFFFAOYSA-N
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Description

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a methyl group attached to the indole ring

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate involves several steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions. For example, tert-butyl chloride can be used to introduce the tert-butyl group via a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives, which exhibit antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives, such as:

    1-tert-butyl 2-ethyl 5-methyl-1H-indole-3-carboxylate: Similar structure but with a carboxylate group at the 3-position.

    1-tert-butyl 2-ethyl 5-methyl-1H-indole-1-carboxylate: Similar structure but with a carboxylate group at the 1-position.

    1-tert-butyl 2-ethyl 5-methyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group at the 2-position.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUBBFJXLFYUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721387
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233086-44-6
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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